Hdac-IN-44

Description

Properties

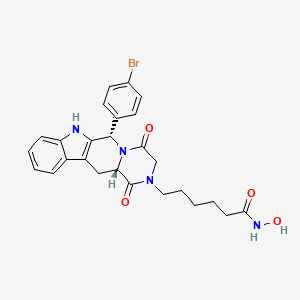

Molecular Formula |

C26H27BrN4O4 |

|---|---|

Molecular Weight |

539.4 g/mol |

IUPAC Name |

6-[(2S,8S)-2-(4-bromophenyl)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl]-N-hydroxyhexanamide |

InChI |

InChI=1S/C26H27BrN4O4/c27-17-11-9-16(10-12-17)25-24-19(18-6-3-4-7-20(18)28-24)14-21-26(34)30(15-23(33)31(21)25)13-5-1-2-8-22(32)29-35/h3-4,6-7,9-12,21,25,28,35H,1-2,5,8,13-15H2,(H,29,32)/t21-,25-/m0/s1 |

InChI Key |

SKKVUVSMTPERBW-OFVILXPXSA-N |

Isomeric SMILES |

C1[C@H]2C(=O)N(CC(=O)N2[C@H](C3=C1C4=CC=CC=C4N3)C5=CC=C(C=C5)Br)CCCCCC(=O)NO |

Canonical SMILES |

C1C2C(=O)N(CC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC=C(C=C5)Br)CCCCCC(=O)NO |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Core Mechanism of Hdac-IN-44: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Note: As of the latest literature search, "Hdac-IN-44" does not correspond to a publicly documented Histone Deacetylase (HDAC) inhibitor. This guide, therefore, details the established core mechanism of action for HDAC inhibitors, providing a robust scientific framework to understand the potential activity of a novel agent like this compound within this therapeutic class.

Introduction: The Epigenetic Role of HDACs and Their Inhibition

Histone deacetylases (HDACs) are a family of enzymes central to the epigenetic regulation of gene expression.[1] They catalyze the removal of acetyl groups from lysine residues on both histone and non-histone proteins.[2][3][4] This deacetylation of histones typically leads to a more condensed chromatin structure, which restricts the access of transcriptional machinery to DNA, thereby repressing gene expression.[1][2]

HDACs are grouped into four main classes:

-

Class I: HDAC1, 2, 3, 8

-

Class IIa: HDAC4, 5, 7, 9

-

Class IIb: HDAC6, 10

-

Class IV: HDAC11

HDAC inhibitors are therapeutic agents that block the enzymatic function of HDACs.[1] The primary mode of action for most of these inhibitors involves chelating the zinc ion (Zn²⁺) located in the catalytic active site of the enzyme, a critical component for its deacetylase activity.[2][5][6] By blocking this function, HDAC inhibitors cause an accumulation of acetylated proteins, a state known as hyperacetylation, which in turn alters cellular function.[1]

Core Mechanism of Action: A Two-Pronged Approach

The therapeutic effects of HDAC inhibitors stem from two principal consequences of their enzymatic blockade:

-

Histone Hyperacetylation and Transcriptional Activation: The most well-characterized effect of HDAC inhibition is the hyperacetylation of histone tails.[1][3] This neutralizes the positive charge of lysine residues, weakening the interaction between histones and DNA. The resulting relaxed, or "open," chromatin conformation allows for the binding of transcription factors and the expression of previously silenced genes, including critical tumor suppressor genes.[2][7]

-

Non-Histone Protein Acetylation and Functional Modulation: A growing body of evidence highlights the importance of non-histone protein acetylation. HDACs target a wide array of cellular proteins, including transcription factors (e.g., p53), signaling molecules, and structural proteins.[2][3][4] Inhibition of HDACs leads to the hyperacetylation of these proteins, which can profoundly alter their stability, enzymatic activity, protein-protein interactions, and subcellular localization.[1][2]

Quantitative Data on HDAC Inhibitor Activity

To provide a quantitative perspective on the potency of HDAC inhibitors, the following table summarizes representative data for the pan-HDAC inhibitor AR-42, which has been studied in preclinical models. This data illustrates the typical parameters measured to characterize a novel inhibitor.

| Parameter | Value | Cell Line/System | Assay Type |

| Effect on CD44 mRNA Levels | Dose-dependent decrease | MM.1S Myeloma Cells | qRT-PCR[8] |

| Effect on miR-9-5p Expression | Dose-dependent increase | MM.1S Myeloma Cells | qRT-PCR[8] |

Data for a specific IC50 value of AR-42 was not available in the reviewed literature but is a critical parameter for inhibitor characterization.

Key Signaling Pathways Modulated by HDAC Inhibition

HDAC inhibitors exert their influence over a network of cellular signaling pathways that govern cell fate. The inhibition of HDACs disrupts the normal balance of protein acetylation, leading to significant downstream consequences for cellular survival and proliferation.

Caption: Overview of the signaling cascade initiated by HDAC inhibition.

A critical target in this pathway is the tumor suppressor p53. HDAC inhibition leads to p53 hyperacetylation, which enhances its stability and transcriptional activity, thereby promoting the expression of genes involved in cell cycle arrest and apoptosis.[2]

Experimental Protocols for Characterizing this compound

In Vitro HDAC Enzymatic Assay Workflow

This protocol is fundamental for determining the direct inhibitory potency (e.g., IC50) of a compound against specific HDAC isoforms.

Caption: Standard workflow for an in vitro HDAC enzymatic assay.

Methodology: The assay involves incubating a specific recombinant HDAC enzyme with varying concentrations of the inhibitor. A fluorogenic substrate is then added, which upon deacetylation by the active enzyme, can be cleaved by a developer solution to produce a fluorescent signal. The reduction in fluorescence in the presence of the inhibitor is proportional to its potency.

Cellular Histone Acetylation Assay by Western Blot

This protocol assesses the ability of an inhibitor to induce histone hyperacetylation within a cellular context.

Methodology:

-

Cell Treatment: Culture relevant cancer cell lines and treat with a dose range of this compound for a defined period (e.g., 12-24 hours).

-

Protein Extraction: Harvest cells and perform histone extraction or whole-cell lysis.

-

Quantification: Determine protein concentration for equal loading.

-

SDS-PAGE and Transfer: Separate proteins by gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and total histone levels as a loading control.

-

Detection: Use a corresponding secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal with an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensity to determine the fold-change in histone acetylation relative to the vehicle control.

Logical Framework: From HDAC Inhibition to Cellular Demise

The anti-cancer activity of HDAC inhibitors is the culmination of the molecular changes they induce. The logical progression from enzyme inhibition to the desired therapeutic outcomes of cell cycle arrest and apoptosis is a key aspect of their mechanism.

Caption: Logical progression from HDAC inhibition to anti-cancer outcomes.

For example, the upregulation of the cyclin-dependent kinase inhibitor p21 is a common consequence of HDAC inhibition and is a direct mediator of cell cycle arrest.[2] Similarly, the induction of pro-apoptotic proteins from the Bcl-2 family, such as Bim, is a critical step in triggering programmed cell death.[2]

Conclusion

While this compound remains to be characterized in the public domain, the established principles of HDAC inhibition provide a clear and detailed roadmap for its potential mechanism of action. A thorough investigation of any novel HDAC inhibitor would involve confirming its ability to inhibit HDAC enzymes, induce histone and non-histone protein hyperacetylation, and consequently trigger downstream effects such as cell cycle arrest and apoptosis through the modulation of key signaling pathways. The experimental frameworks provided herein represent the standard approach for elucidating these mechanistic details and validating the therapeutic potential of new chemical entities in this class.

References

- 1. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]

- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijbs.com [ijbs.com]

- 5. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches [mdpi.com]

- 7. Preclinical studies on histone deacetylase inhibitors as therapeutic reagents for endometrial and ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HDAC inhibitor AR-42 decreases CD44 expression and sensitizes myeloma cells to lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Hdac-IN-44 (OSU-HDAC-44) for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hdac-IN-44, more commonly known in scientific literature as OSU-HDAC-44, is a potent pan-histone deacetylase (HDAC) inhibitor. It has garnered significant interest in oncological research, particularly for its anti-tumor activities in non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive overview of OSU-HDAC-44, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and a visual representation of the key signaling pathways it modulates. It is important to note that OSU-HDAC-44 is also referred to in some studies as OSU-HDAC42 or AR-42.

Core Mechanism of Action

OSU-HDAC-44 functions as a pan-HDAC inhibitor, targeting multiple classes of histone deacetylases. HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression.

By inhibiting HDACs, OSU-HDAC-44 promotes histone hyperacetylation. This results in a more relaxed chromatin state, facilitating the transcription of various genes, including tumor suppressor genes. This re-activation of silenced genes is a primary mechanism behind the anti-cancer effects of OSU-HDAC-44. Research has shown that OSU-HDAC-44 suppresses the activities of class I (HDAC1 and HDAC8), class II (HDAC4 and HDAC6), and class IV (HDAC11) HDACs by over 90% at a concentration of 1 µM[1]. The IC50 value for AR-42, another designation for this compound, as a pan-HDAC inhibitor is in the range of 16-30 nM[2].

Key Research Applications in Non-Small Cell Lung Cancer (NSCLC)

OSU-HDAC-44 has demonstrated significant anti-tumor effects in NSCLC cell lines and in vivo models. Its therapeutic potential stems from its ability to induce cell cycle arrest, apoptosis, and inhibit cell migration and invasion.

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of OSU-HDAC-44 in NSCLC research.

Table 1: In Vitro Efficacy of OSU-HDAC-44 in NSCLC Cell Lines

| Cell Line | Assay | Concentration | Effect | Reference |

| A549 | Cell Viability (in combination with Cisplatin) | 0.2 µM | Synergistic suppression of cell proliferation | [3] |

| CL1-1 | Cell Viability (in combination with Cisplatin) | 0.3 µM | Synergistic suppression of cell proliferation | [3] |

| A549 & H1299 | Cell Cycle Analysis | 2.5 µM | Increased G2/M and sub-G1 cell populations | [4] |

| A549 & H1299 | Apoptosis | 2.5 µM | Induction of intrinsic apoptosis | [4] |

Table 2: In Vivo Efficacy of OSU-HDAC-44 in A549 Xenograft Model

| Dosage | Administration Route | Treatment Schedule | Tumor Growth Inhibition | Reference |

| 7.5 mg/kg | Intraperitoneal | 3 days/week for 3 weeks | 62% | [4] |

| 15 mg/kg | Intraperitoneal | 3 days/week for 3 weeks | 78% | [4] |

| 30 mg/kg | Intraperitoneal | 3 days/week for 3 weeks | 90% | [4] |

Signaling Pathways Modulated by OSU-HDAC-44

OSU-HDAC-44 exerts its anti-tumor effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and cytoskeletal dynamics.

srGAP1/RhoA/F-actin Signaling Pathway

OSU-HDAC-44 has been shown to upregulate the expression of SLIT-ROBO Rho GTPase activating protein 1 (srGAP1)[5]. srGAP1, in turn, inactivates the small GTPase RhoA. The inactivation of RhoA leads to the dysregulation of the F-actin cytoskeleton, which is crucial for cell motility, invasion, and cytokinesis[5]. This disruption of F-actin dynamics contributes to the anti-metastatic and anti-proliferative effects of OSU-HDAC-44.

References

- 1. HDAC Inhibitor XXIV, OSU-HDAC-44 [merckmillipore.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. researchgate.net [researchgate.net]

- 4. A Novel Histone Deacetylase Inhibitor Exhibits Antitumor Activity via Apoptosis Induction, F-Actin Disruption and Gene Acetylation in Lung Cancer | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

The Discovery and Synthesis of AR-42 (OSU-HDAC-44): A Pan-HDAC Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of the potent pan-histone deacetylase (HDAC) inhibitor, AR-42, also known as OSU-HDAC-44. Initially identified as a promising anti-cancer agent, AR-42 has demonstrated significant activity in both solid and hematological malignancies. This document details the scientific journey from its rational design and discovery to its chemical synthesis. It includes a summary of its biological activity, quantitative data on its inhibitory effects, and a discussion of its mechanism of action, supported by signaling pathway diagrams. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, medicinal chemistry, and drug development.

Discovery and Development

AR-42 ((S)-N-hydroxy-4-(3-methyl-2-phenylbutanamido)benzamide), also known as OSU-HDAC-42, was developed as a novel histone deacetylase (HDAC) inhibitor. It is a derivative of hydroxamate-tethered phenylbutyrate and has shown greater potency and activity in preclinical studies compared to the first-generation HDAC inhibitor, vorinostat (SAHA)[1][2]. The development of AR-42 was part of a broader effort to create more effective HDAC inhibitors with improved pharmacological properties for the treatment of various cancers[1].

The compound has been investigated in clinical trials for advanced solid tumors, including neurofibromatosis type 2 (NF2)-associated tumors, as well as hematologic malignancies like multiple myeloma and T- and B-cell lymphomas[3][4]. The U.S. Food and Drug Administration (FDA) has granted AR-42 orphan drug designation for the treatment of meningioma and schwannoma of the central nervous system[1].

Quantitative Data: Biological Activity

AR-42 is a potent, orally bioavailable pan-HDAC inhibitor[5]. Its inhibitory activity against HDACs and its cytotoxic effects on various cancer cell lines have been quantified in numerous studies.

| Parameter | Value | Cell Line/Assay | Reference |

| HDAC IC50 | 16 nM | Pan-HDAC activity | [5] |

| HDAC IC50 | 30 nM | Pan-HDAC activity | [2] |

| IC50 | 0.65 µM | P815 (Mastocytoma) | [5] |

| IC50 | 0.30 µM | C2 (Myeloid Leukemia) | [5] |

| IC50 | 0.23 µM | BR (Burkitt's Lymphoma) | [5] |

| IC50 | 0.44 µM | Eca109 (Esophageal Squamous Carcinoma) | [2] |

| IC50 | 0.28 µM | TE-1 (Esophageal Squamous Carcinoma) | [2] |

Mechanism of Action

AR-42 exerts its anti-tumor effects through the inhibition of histone deacetylases, leading to the hyperacetylation of both histone and non-histone proteins. This epigenetic modification results in the altered expression of genes involved in key cellular processes.

The primary mechanism involves the chelation of the zinc ion in the active site of HDAC enzymes by the hydroxamic acid moiety of AR-42. This binding prevents the deacetylation of lysine residues on histones, leading to a more open chromatin structure and the transcription of tumor suppressor genes.

Key downstream effects of AR-42-mediated HDAC inhibition include:

-

Induction of p21: Increased acetylation of histones in the promoter region of the CDKN1A gene leads to the upregulation of the cyclin-dependent kinase inhibitor p21, resulting in cell cycle arrest[5].

-

Induction of Apoptosis: AR-42 promotes apoptosis through the activation of caspases-3 and -7[5].

-

Modulation of Survival Pathways: It has been shown to affect the PI3K/Akt signaling pathway[1].

-

Hyperacetylation of α-tubulin: Inhibition of HDAC6 by AR-42 leads to the hyperacetylation of α-tubulin, which can disrupt microtubule dynamics and intracellular transport[5].

Signaling Pathway Diagram

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. medkoo.com [medkoo.com]

- 3. A Phase 1 trial of the histone deacetylase inhibitor AR-42 in patients with neurofibromatosis type 2-associated tumors and advanced solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2009076206A1 - Synthesis methods of histone deacetylase inhibitors (hdacis) - Google Patents [patents.google.com]

- 5. medchemexpress.com [medchemexpress.com]

Hdac-IN-44: A Technical Deep Dive into its Biological Activity and Anti-Cancer Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Hdac-IN-44, also known as OSU-HDAC-44, has emerged as a potent pan-histone deacetylase (HDAC) inhibitor with significant antitumor activities. This technical guide synthesizes the available data on its biological functions, providing a comprehensive overview of its mechanism of action, quantitative efficacy, and the experimental methodologies used to elucidate its effects.

Core Mechanism of Action

This compound exerts its anti-cancer effects through a multi-pronged approach, primarily by inhibiting the activity of histone deacetylases. This inhibition leads to an accumulation of acetylated histones, altering chromatin structure and reactivating the transcription of tumor suppressor genes.[1] Beyond this epigenetic regulation, this compound also influences the acetylation status and function of various non-histone proteins involved in critical cellular processes.[2]

The downstream consequences of this compound activity include the induction of apoptosis (programmed cell death), disruption of the F-actin cytoskeleton, and defects in cytokinesis, ultimately leading to the suppression of cancer cell proliferation and tumor growth.[1]

Quantitative Biological Activity

The potency of this compound has been quantified across various cancer cell lines, demonstrating its broad-spectrum efficacy. Key quantitative data are summarized below.

| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference |

| A549 | Non-small cell lung cancer (NSCLC) | Cell Viability | ~0.5 | [1] |

| H1299 | Non-small cell lung cancer (NSCLC) | Cell Viability | ~0.7 | [1] |

| PC-9 | Non-small cell lung cancer (NSCLC) | Cell Viability | ~0.4 | [1] |

Signaling Pathways and Cellular Effects

The antitumor activity of this compound is mediated through the modulation of several key signaling pathways and cellular events.

Apoptosis Induction Pathway

This compound induces intrinsic apoptosis through the re-expression of pro-apoptotic genes like NR4A1 and FOXO4, leading to caspase activation.[1]

Caption: this compound induced apoptosis signaling pathway.

Cytokinesis Defect Pathway

The inhibitor also triggers defects in cytokinesis by promoting the post-translational downregulation of key mitotic regulators, Aurora B and survivin.[1]

References

Hdac-IN-44: A Potent Dual Inhibitor of Histone Deacetylases and Phosphodiesterase 5

For Immediate Release

A comprehensive technical analysis of Hdac-IN-44, a novel compound developed from a tadalafil scaffold, reveals its potent inhibitory activity against histone deacetylases (HDACs) and phosphodiesterase 5 (PDE5). This dual-target inhibitor demonstrates significant potential in anticancer research, exhibiting low nanomolar efficacy against a pan-HDAC target and notable activity across a range of cancer cell lines. This whitepaper provides an in-depth look at the target selectivity profile, experimental methodologies, and the underlying signaling pathways associated with this compound.

Core Target Selectivity Profile

This compound, identified as compound 26 in the primary literature, has been characterized as a potent HDAC inhibitor. Biochemical assays have determined its half-maximal inhibitory concentration (IC50) against a panel of HDAC isoforms, revealing a broad-spectrum inhibitory profile. The compound also retains significant inhibitory activity against its parent scaffold's target, PDE5.

| Target | IC50 (nM) | Assay Type | Source |

| Pan-HDAC | 14 | Biochemical Assay | Ahmed K ElHady et al. Bioorg Chem. 2020 May;98:103742 |

| HDAC1 | 2500 | Biochemical Assay | Ahmed K ElHady et al. Bioorg Chem. 2020 May;98:103742 |

| HDAC6 | 110 | Biochemical Assay | Ahmed K ElHady et al. Bioorg Chem. 2020 May;98:103742 |

| HDAC8 | 120 | Biochemical Assay | Ahmed K ElHady et al. Bioorg Chem. 2020 May;98:103742 |

| PDE5 | 46 | Biochemical Assay | Ahmed K ElHady et al. Bioorg Chem. 2020 May;98:103742 |

Cellular Activity Profile

In cellular assays, this compound demonstrates potent anti-proliferative effects across a diverse panel of human cancer cell lines. The IC50 values indicate a strong therapeutic potential in both hematological and solid tumors.

| Cell Line | Cancer Type | IC50 (µM) | Source |

| Molt 4 | Acute Lymphoblastic Leukemia | 11 | Ahmed K ElHady et al. Bioorg Chem. 2020 May;98:103742 |

| Sup-T1 | T-cell Lymphoblastic Lymphoma | 9.1 | Ahmed K ElHady et al. Bioorg Chem. 2020 May;98:103742 |

| K562 | Chronic Myelogenous Leukemia | 16.3 | Ahmed K ElHady et al. Bioorg Chem. 2020 May;98:103742 |

| AGS | Gastric Adenocarcinoma | 7.1 | Ahmed K ElHady et al. Bioorg Chem. 2020 May;98:103742 |

| PC-3 | Prostate Cancer | 13.4 | Ahmed K ElHady et al. Bioorg Chem. 2020 May;98:103742 |

| LNCaP | Prostate Cancer | 32.7 | Ahmed K ElHady et al. Bioorg Chem. 2020 May;98:103742 |

| T47D | Breast Cancer | 9.2 | Ahmed K ElHady et al. Bioorg Chem. 2020 May;98:103742 |

Experimental Protocols

Biochemical HDAC Inhibition Assay

The inhibitory activity of this compound against HDAC isoforms was determined using a fluorogenic assay. The general protocol is as follows:

-

Enzyme and Substrate Preparation : Recombinant human HDAC enzymes (HDAC1, HDAC6, and HDAC8) were used. A fluorogenic substrate, such as Boc-Lys(Ac)-AMC, was prepared in an assay buffer.

-

Inhibitor Preparation : this compound was dissolved in DMSO to create a stock solution, which was then serially diluted to various concentrations.

-

Assay Reaction : The HDAC enzyme was pre-incubated with the serially diluted this compound for a specified period at room temperature in a 96-well plate.

-

Substrate Addition : The fluorogenic substrate was added to each well to initiate the enzymatic reaction.

-

Signal Development : The reaction was allowed to proceed for a set time, after which a developer solution (containing a protease like trypsin) was added. The developer cleaves the deacetylated substrate, releasing the fluorophore (AMC).

-

Fluorescence Measurement : The fluorescence intensity was measured using a microplate reader with excitation and emission wavelengths appropriate for AMC (typically ~360 nm and ~460 nm, respectively).

-

Data Analysis : The fluorescence readings were corrected for background and normalized to the control (enzyme activity without inhibitor). The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability Assay (MTT Assay)

The anti-proliferative activity of this compound was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay:

-

Cell Seeding : Human cancer cell lines were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment : Cells were treated with various concentrations of this compound (typically in a serial dilution) and a vehicle control (DMSO) for 24 hours.

-

MTT Addition : After the incubation period, MTT solution was added to each well, and the plates were incubated for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization : The culture medium was removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) was added to dissolve the formazan crystals.

-

Absorbance Measurement : The absorbance of the solubilized formazan was measured at a wavelength of approximately 570 nm using a microplate reader.

-

IC50 Calculation : The absorbance values were used to calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 values were then determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

HDAC Inhibition Signaling Pathway

Caption: Mechanism of this compound action in the cell nucleus.

Experimental Workflow for HDAC Inhibition Assay

Caption: Workflow for determining HDAC inhibitory activity.

OSU-HDAC-44: A Pan-HDAC Inhibitor Modulating Gene Transcription in Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

OSU-HDAC-44 is a cell-permeable, phenylbutyrate-based hydroxamate that functions as a potent pan-histone deacetylase (HDAC) inhibitor. By suppressing the activity of multiple HDAC isoforms, OSU-HDAC-44 alters the epigenetic landscape of cancer cells, leading to the reactivation of tumor suppressor genes and the induction of apoptosis and cell cycle arrest. This technical guide provides a comprehensive overview of OSU-HDAC-44, with a focus on its mechanism of action in regulating gene transcription, detailed experimental protocols for its evaluation, and a summary of its quantitative effects on cancer cells.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histones and other non-histone proteins, HDACs promote a more condensed chromatin structure, leading to transcriptional repression. In many cancers, the aberrant activity of HDACs contributes to the silencing of tumor suppressor genes, promoting cell survival and proliferation.

OSU-HDAC-44 (also known as Hdac-IN-44) has emerged as a promising anti-cancer agent due to its broad-spectrum inhibition of HDACs. This guide will delve into the molecular mechanisms by which OSU-HDAC-44 exerts its anti-tumor effects, with a particular focus on its impact on gene transcription.

Mechanism of Action: Regulation of Gene Transcription

OSU-HDAC-44 functions as a pan-HDAC inhibitor, effectively suppressing the activity of class I, II, and IV HDACs. At a concentration of 1 µM, it has been shown to inhibit the activity of HDAC1, HDAC4, HDAC6, and HDAC8 by over 90%[1]. This broad-spectrum inhibition leads to the hyperacetylation of histones, resulting in a more relaxed chromatin structure that allows for the transcription of previously silenced genes.

Reactivation of Tumor Suppressor Genes

A key mechanism of OSU-HDAC-44's anti-cancer activity is the re-expression of critical tumor suppressor genes. Chromatin immunoprecipitation (ChIP-on-chip) analysis in non-small cell lung cancer (NSCLC) cells has identified several genes that are transcriptionally activated following treatment with OSU-HDAC-44. Among these are NR4A1 (Nur77) and FOXO4, both of which are known to play crucial roles in inducing apoptosis[2]. The upregulation of these genes is a direct consequence of increased histone acetylation at their promoter regions, facilitating the binding of transcriptional machinery.

Signaling Pathways Modulated by OSU-HDAC-44

The transcriptional changes induced by OSU-HDAC-44 trigger downstream signaling pathways that culminate in apoptosis and cell cycle arrest.

The re-expression of NR4A1 and FOXO4 by OSU-HDAC-44 directly engages the intrinsic, or mitochondrial, pathway of apoptosis[2]. NR4A1 can translocate to the mitochondria and induce the release of cytochrome c, while FOXO4 can upregulate the expression of pro-apoptotic proteins. This cascade of events leads to the activation of caspases and the execution of programmed cell death.

Figure 1: OSU-HDAC-44 induced apoptosis pathway.

In addition to inducing apoptosis, OSU-HDAC-44 has been shown to disrupt cell division by inhibiting cytokinesis. This is achieved through the transcriptional and post-translational downregulation of key mitotic regulators, Aurora B kinase and survivin[2]. The suppression of these proteins leads to defects in the final stages of cell division, resulting in the formation of bi-nucleated cells and subsequent cell death.

Figure 2: OSU-HDAC-44 mediated inhibition of cytokinesis.

Quantitative Data

The following tables summarize the quantitative data regarding the efficacy of OSU-HDAC-44 from published studies.

Table 1: In Vitro HDAC Inhibition

| HDAC Isoform(s) | Concentration | % Inhibition | Reference |

| Class I (HDAC1, 8) | 1 µM | >90% | [1] |

| Class II (HDAC4, 6) | 1 µM | >90% | [1] |

| Class IV (HDAC11) | 1 µM | >90% | [1] |

Table 2: In Vitro Cell Viability (IC50)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| H1299 | Non-Small Cell Lung Cancer (NSCLC) | ~1.5 | [3] |

| A549 | Non-Small Cell Lung Cancer (NSCLC) | ~2.0 | [3] |

| CL1-1 | Non-Small Cell Lung Cancer (NSCLC) | ~0.8 | [3] |

Table 3: In Vivo Tumor Growth Suppression

| Dosage (mg/kg) | Tumor Growth Suppression | Reference |

| 7.5 | 62% | [1] |

| 15 | 78% | [1] |

| 30 | 90% | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of OSU-HDAC-44.

Cell Viability Assay (Trypan Blue Exclusion)

Figure 3: Workflow for Cell Viability Assay.

Protocol:

-

Cell Seeding: Seed non-small cell lung cancer cells (e.g., A549, H1299, CL1-1) in 6-well plates at a density that allows for logarithmic growth during the treatment period.

-

Treatment: After allowing the cells to adhere overnight, treat them with varying concentrations of OSU-HDAC-44 (e.g., 0.5, 1, 2.5, 5, 10 µM) or a vehicle control (e.g., DMSO) for 48 hours.

-

Cell Harvesting: Following treatment, wash the cells with PBS and detach them using trypsin-EDTA. Resuspend the cells in complete medium.

-

Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

-

Cell Counting: Immediately load the stained cell suspension onto a hemocytometer and count the number of viable (clear) and non-viable (blue) cells under a microscope.

-

Calculation: Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100.

-

Data Analysis: Plot the percentage of cell viability against the concentration of OSU-HDAC-44 to determine the IC50 value.

Chromatin Immunoprecipitation (ChIP) Assay

Figure 4: General Workflow for ChIP Assay.

Protocol:

-

Cross-linking: Treat NSCLC cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose beads. Incubate the chromatin overnight at 4°C with an antibody specific for acetylated histones (e.g., anti-acetyl-H3 or anti-acetyl-H4).

-

Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-histone-DNA complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C overnight in the presence of NaCl.

-

DNA Purification: Treat with RNase A and Proteinase K, and then purify the DNA using a PCR purification kit or phenol-chloroform extraction.

-

Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific gene promoters or by microarray (ChIP-on-chip) or next-generation sequencing (ChIP-seq) for genome-wide analysis.

Conclusion

OSU-HDAC-44 is a potent pan-HDAC inhibitor that demonstrates significant anti-tumor activity by modulating gene transcription. Its ability to reactivate tumor suppressor genes and induce apoptosis and cell cycle arrest makes it a promising candidate for cancer therapy, particularly in combination with other anti-cancer agents. The detailed protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of OSU-HDAC-44 and other HDAC inhibitors. Further investigation into the specific HDAC isoform selectivity of OSU-HDAC-44 will provide a more nuanced understanding of its mechanism of action and may aid in the development of more targeted epigenetic therapies.

References

Hdac-IN-44: A Technical Guide to a Novel Pan-HDAC Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hdac-IN-44, more commonly known as OSU-HDAC-44, is a potent, cell-permeable, pan-histone deacetylase (HDAC) inhibitor. It belongs to the phenylbutyrate hydroxamate class of compounds and has demonstrated significant antitumor activity in preclinical studies. This technical guide provides a comprehensive overview of the structure, mechanism of action, and experimental data related to OSU-HDAC-44, intended to support further research and drug development efforts.

Chemical Structure and Properties

OSU-HDAC-44 is chemically identified as 4-(2,2-Dimethyl-4-phenylbutanamido)-N-hydroxybenzamide.

| Property | Value |

| Chemical Formula | C₁₉H₂₂N₂O₃ |

| Molecular Weight | 326.39 g/mol |

| Synonyms | OSU-HDAC-44, HDAC Inhibitor XXIV |

| Appearance | Off-white solid |

| Solubility | Soluble in DMSO (20 mg/mL) |

| Storage | 2-8°C, protect from light |

Synthesis Overview

The synthesis of OSU-HDAC-44 involves a multi-step process. A key final step involves the reaction of a precursor with hydroxylamine hydrochloride in the presence of a base like triethylamine. The resulting crude product is then purified by column chromatography to yield the final compound. While a detailed, scalable synthesis protocol is proprietary, a general laboratory-scale synthesis has been described in the literature.[1]

Mechanism of Action

OSU-HDAC-44 functions as a pan-HDAC inhibitor, effectively suppressing the activity of class I, II, and IV HDACs.[2][3] Its mechanism of action is multifaceted and involves:

-

Histone Hyperacetylation: By inhibiting HDACs, OSU-HDAC-44 leads to an accumulation of acetylated histones. This alters chromatin structure, making it more accessible to transcription factors and leading to the reactivation of tumor suppressor genes.

-

Induction of Apoptosis: The compound induces programmed cell death in cancer cells through the intrinsic pathway. This is mediated by the re-expression of pro-apoptotic genes such as NR4A1 and FOXO4.[4]

-

Cell Cycle Arrest: OSU-HDAC-44 can cause cell cycle arrest, preventing the proliferation of cancer cells.[1]

-

Disruption of the Actin Cytoskeleton: It has been shown to decrease the activity of the small GTPase RhoA by inducing srGAP1. This leads to the dysregulation of F-actin dynamics, which can inhibit cell motility and cytokinesis.[4]

-

Downregulation of Mitotic Regulators: The compound promotes the degradation of key mitotic proteins like Aurora B and survivin, leading to defects in cell division.[4]

The following diagram illustrates the proposed signaling pathway for OSU-HDAC-44's antitumor activity.

Quantitative Data

In Vitro Antitumor Activity

OSU-HDAC-44 has demonstrated potent cytotoxic effects against various non-small cell lung cancer (NSCLC) cell lines.

| Cell Line | IC₅₀ (µM) after 48h |

| H1299 | ~1.0 |

| A549 | ~1.5 |

| CL1-1 | ~0.8 |

| IMR90 (Normal) | >10 |

Data summarized from Tang et al., 2010.[1][5]

In Vivo Antitumor Activity

In a xenograft mouse model using A549 cells, OSU-HDAC-44 significantly suppressed tumor growth.

| Treatment Group | Tumor Volume Reduction (%) |

| 7.5 mg/kg | 62% |

| 15 mg/kg | 78% |

| 30 mg/kg | 90% |

Data summarized from a vendor datasheet, citing Tang et al., 2010.[2]

Experimental Protocols

Cell Viability Assay

The following workflow outlines a typical cell viability experiment to assess the efficacy of OSU-HDAC-44.

Detailed Methodology:

-

Cell Seeding: Cancer cell lines (e.g., A549, H1299) are seeded in 6-well or 96-well plates at an appropriate density and allowed to adhere overnight.[1]

-

Compound Treatment: Cells are treated with a range of concentrations of OSU-HDAC-44 (e.g., 0.5–10 µM) or a vehicle control (DMSO).[5]

-

Incubation: The treated cells are incubated for a specified period, typically 48 hours.[1][5]

-

Viability Assessment:

-

Trypan Blue Exclusion Assay: Cells are harvested, stained with Trypan Blue, and both viable (unstained) and non-viable (blue) cells are counted using a hemocytometer.[1]

-

MTT/MTS Assay: A tetrazolium-based reagent is added to the wells, and after a further incubation period, the absorbance is measured using a plate reader.

-

Western Blot Analysis

Protocol Overview:

-

Cell Lysis: After treatment with OSU-HDAC-44, cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., acetylated histones, cleaved PARP, GAPDH).

-

Detection: The membrane is then incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

In Vivo Xenograft Model

Protocol Overview:

-

Cell Implantation: A suspension of human cancer cells (e.g., A549) is subcutaneously injected into the flank of immunocompromised mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment Administration: Mice are randomized into treatment and control groups. OSU-HDAC-44 is administered, for example, by oral gavage at various dosages (e.g., 7.5, 15, 30 mg/kg) daily or on a specified schedule. The control group receives a vehicle.

-

Monitoring: Tumor volume and body weight are measured regularly throughout the study.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for biomarkers of apoptosis and proliferation).[6]

Conclusion

OSU-HDAC-44 is a promising pan-HDAC inhibitor with potent in vitro and in vivo antitumor activities. Its multifaceted mechanism of action, targeting epigenetic regulation, apoptosis, and cell division, makes it an attractive candidate for further development as a cancer therapeutic. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

Hdac-IN-44: An In-Depth Technical Guide to its Effect on Histone Acetylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hdac-IN-44, also known by its developmental codes AR-42 and OSU-HDAC-44, is a potent, orally bioavailable pan-histone deacetylase (HDAC) inhibitor. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other proteins. The acetylation status of histones is a key determinant of chromatin structure; hyperacetylation is generally associated with a more relaxed chromatin state, permitting transcriptional activation, while hypoacetylation leads to condensed chromatin and transcriptional repression. By inhibiting HDACs, this compound disrupts this balance, leading to the accumulation of acetylated histones and subsequent alterations in gene expression. This technical guide provides a comprehensive overview of the core effects of this compound on histone acetylation, including its mechanism of action, available quantitative data, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound functions as a pan-HDAC inhibitor, targeting multiple HDAC enzymes. The core mechanism of HDAC inhibitors involves the chelation of the zinc ion within the active site of the enzyme, which is essential for its catalytic activity. This inhibition leads to a global increase in histone acetylation, altering chromatin structure and reactivating the expression of silenced genes, including tumor suppressor genes.

Quantitative Data

While specific quantitative data on the fold-change of individual histone acetylation marks (e.g., H3K9ac, H3K27ac, H4K16ac) upon treatment with this compound are not extensively available in the public domain, its biological activity has been quantified through half-maximal inhibitory concentrations (IC50) for cell growth in various cancer cell lines. This data provides an indirect measure of its efficacy in inducing cellular changes, which are, in part, mediated by histone acetylation.

| Cell Line | Cancer Type | IC50 (µM) |

| P815 | Mast Cell Leukemia | 0.65 |

| C2 | Mast Cell Leukemia | 0.30 |

| BR | Mast Cell Leukemia | 0.23 |

Note: The above data represents the effect of this compound on cell proliferation and should be interpreted as a downstream consequence of its primary mechanism of HDAC inhibition and subsequent effects on histone acetylation and gene expression.

Experimental Protocols

The primary method for assessing the effect of this compound on histone acetylation is through Western blotting. This technique allows for the detection of specific acetylated histone marks using antibodies.

Western Blot Protocol for Histone Acetylation

This protocol provides a representative workflow for analyzing changes in histone acetylation in response to this compound treatment. Optimization of specific parameters such as antibody concentrations and incubation times is recommended for each experimental setup.

1. Cell Culture and Treatment:

-

Culture cells of interest to the desired confluency.

-

Treat cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 24 hours).

2. Histone Extraction:

-

Harvest cells by scraping or trypsinization.

-

Wash cells with ice-cold PBS.

-

Perform histone extraction using a commercial kit or a standard acid extraction protocol.

-

Quantify the protein concentration of the histone extracts using a suitable method (e.g., Bradford or BCA assay).

3. SDS-PAGE and Protein Transfer:

-

Denature equal amounts of histone extracts by boiling in Laemmli sample buffer.

-

Separate the proteins on a 15% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the acetylated histone marks of interest (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-Histone H3) overnight at 4°C. Antibody dilutions should be optimized as per the manufacturer's recommendations.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

5. Detection and Analysis:

-

Develop the blot using an enhanced chemiluminescence (ECL) substrate.

-

Capture the signal using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software. Normalize the intensity of the acetylated histone bands to the loading control.

Advanced Methodologies

For a more in-depth and genome-wide analysis of this compound's effects, more advanced techniques can be employed.

-

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq): This powerful technique can identify the specific genomic regions where histone acetylation is altered following treatment with this compound. While a detailed, compound-specific protocol is not available, the general principle involves cross-linking proteins to DNA, shearing the chromatin, immunoprecipitating the histone mark of interest, and then sequencing the associated DNA.

-

Quantitative Mass Spectrometry: This method allows for the unbiased and quantitative analysis of a wide range of histone modifications simultaneously. It can provide precise information on the changes in the abundance of specific acetylated lysine residues on different histones after this compound treatment.

Conclusion

This compound is a potent pan-HDAC inhibitor that effectively increases histone acetylation. While detailed quantitative data on its effects on specific histone marks remain to be fully elucidated in publicly available literature, its biological activity is well-documented through its impact on cancer cell proliferation. The experimental protocols outlined in this guide provide a solid foundation for researchers to investigate and characterize the epigenetic effects of this and other HDAC inhibitors. Further studies employing advanced techniques such as ChIP-Seq and quantitative mass spectrometry will be invaluable in providing a more comprehensive understanding of the nuanced effects of this compound on the chromatin landscape.

Hdac-IN-44: An In-Depth Technical Guide to a Novel Epigenetic Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hdac-IN-44, also known as CXD101 and AZD9468, is a potent and selective, orally active inhibitor of class I histone deacetylases (HDACs). By targeting HDAC1, HDAC2, and HDAC3, this compound modulates the epigenetic landscape of cancer cells, leading to the accumulation of acetylated histones, chromatin remodeling, and altered gene expression. This guide provides a comprehensive overview of the available preclinical and clinical data on this compound, including its mechanism of action, quantitative efficacy, and safety profile. Due to the limited public availability of detailed experimental protocols for this compound, this document also presents illustrative methodologies and signaling pathways from a well-characterized pan-HDAC inhibitor, OSU-HDAC-44, to provide a representative understanding of the preclinical evaluation of novel HDAC inhibitors.

Core Concepts: this compound as a Class I HDAC Inhibitor

This compound is a small molecule inhibitor that selectively targets the zinc-dependent class I HDAC enzymes: HDAC1, HDAC2, and HDAC3. These enzymes play a crucial role in gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins. In many cancers, the overexpression or aberrant activity of class I HDACs leads to the silencing of tumor suppressor genes and the promotion of cell survival and proliferation. By inhibiting these enzymes, this compound aims to reverse this pathological gene silencing and restore normal cellular function.

The primary mechanism of action of this compound involves the inhibition of HDAC catalytic activity, resulting in the hyperacetylation of histones. This, in turn, leads to a more open chromatin structure, allowing for the transcription of previously silenced tumor suppressor genes. The therapeutic potential of this compound is currently being investigated in various clinical trials for both solid and hematological malignancies.[1][2][3][4][5][6][7][8]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound (CXD101/AZD9468), including its in vitro potency and clinical trial outcomes.

Table 1: In Vitro Potency of this compound

| Target | IC50 (nM) | Notes |

| HDAC1 | 63 | Potent inhibition of HDAC1. |

| HDAC2 | 570 | Moderate inhibition of HDAC2. |

| HDAC3 | 550 | Moderate inhibition of HDAC3. |

| Class II HDACs | No activity | Demonstrates selectivity for Class I over Class II HDACs. |

Data sourced from commercially available technical data sheets.[2][9]

Table 2: In Vitro Antiproliferative Activity of this compound

| Cell Lines | IC50 Range (µM) |

| Colon, Lung, Non-Hodgkin Lymphoma, Myeloma | 0.2 - 15 |

This data indicates a broad range of antiproliferative activity across various cancer cell lines.[9][10]

Table 3: Clinical Trial Data for CXD101 (this compound)

| Trial Phase | Cancer Type | Maximum Tolerated Dose (MTD) | Key Adverse Events (Grade 3-4) | Overall Response Rate (ORR) |

| Phase 1 | Advanced Solid Tumors and Lymphoma | 20 mg twice daily (5 days on, 16 days off) | Thrombocytopenia (11%), Neutropenia (17%), Neutropenic Fever (2%) | 18% (in evaluable patients receiving ≥16 mg twice daily) |

| Phase 2a | Advanced Solid-Organ Cancer and Lymphoma | 20 mg twice daily (5 days on, 16 days off) | Neutropenia (32%), Thrombocytopenia (17%), Anemia (13%), Fatigue (9%) | 17% in lymphoma; no responses in solid-organ cancers. |

| Phase 2 (CAROSELL) | Metastatic Microsatellite-Stable Colorectal Cancer (in combination with Nivolumab) | 20 mg twice daily (5 days on, 16 days off) | Neutropenia (18%), Anemia (7%) | 9% Partial Response, 39% Stable Disease |

Clinical trial data provides insights into the safety and efficacy profile of this compound in human subjects.[4][5][8]

Illustrative Experimental Protocols (Based on OSU-HDAC-44 Studies)

While specific, detailed experimental protocols for this compound are not publicly available, the following sections describe common methodologies used in the preclinical evaluation of HDAC inhibitors, with OSU-HDAC-44 as an example.

In Vitro HDAC Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against specific HDAC isoforms.

General Protocol:

-

Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3) are incubated with a fluorogenic HDAC substrate in an assay buffer.

-

The test compound (e.g., this compound) is added at various concentrations.

-

The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 37°C).

-

A developer solution is added to stop the enzymatic reaction and generate a fluorescent signal from the deacetylated substrate.

-

Fluorescence is measured using a microplate reader.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Viability Assay

Objective: To assess the cytotoxic or cytostatic effects of the HDAC inhibitor on cancer cell lines.

General Protocol (using MTT assay as an example):

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of the HDAC inhibitor or vehicle control for a specified duration (e.g., 48 or 72 hours).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are determined.

Western Blot Analysis for Histone Acetylation

Objective: To confirm the mechanism of action by detecting changes in histone acetylation levels in cells treated with the HDAC inhibitor.

General Protocol:

-

Cells are treated with the HDAC inhibitor or vehicle control for a specified time.

-

Whole-cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a standard method (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and a loading control (e.g., anti-β-actin or anti-GAPDH).

-

The membrane is then incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of the HDAC inhibitor in a living organism.

General Protocol:

-

Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of human cancer cells.

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomized into treatment and control groups.

-

The HDAC inhibitor is administered orally or via another appropriate route at a predetermined dose and schedule. The control group receives a vehicle.

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumors are excised, weighed, and may be used for further pharmacodynamic analysis (e.g., Western blotting for histone acetylation).

Signaling Pathways and Mechanisms of Action

The antitumor activity of HDAC inhibitors is multifaceted, extending beyond simple histone hyperacetylation. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the action of HDAC inhibitors.

General Mechanism of HDAC Inhibition

Caption: General mechanism of this compound action on histone acetylation.

Illustrative Antitumor Signaling Pathways of OSU-HDAC-44

The following diagram illustrates the known signaling pathways affected by the pan-HDAC inhibitor OSU-HDAC-44 in non-small cell lung cancer (NSCLC) cells, providing a representative example of the complex downstream effects of HDAC inhibition.

Caption: Illustrative signaling pathways of OSU-HDAC-44 in NSCLC.

Experimental Workflow for In Vivo Efficacy Study

Caption: General workflow for an in vivo tumor xenograft study.

Conclusion

This compound (CXD101/AZD9468) is a promising, selective class I HDAC inhibitor with demonstrated in vitro and in vivo antitumor activity. Clinical trials have established a manageable safety profile and shown encouraging, albeit modest, efficacy in certain hematological malignancies. While detailed preclinical experimental protocols and specific signaling pathway elucidations are not extensively available in the public domain, the data presented in this guide, supplemented with illustrative examples from a related compound, provides a solid foundation for understanding the therapeutic potential and mechanism of action of this compound as an epigenetic modulator. Further research and publication of detailed studies will be crucial for fully delineating its role in cancer therapy.

References

- 1. hdac inhibitor cxd101 - My Cancer Genome [mycancergenome.org]

- 2. selleckchem.com [selleckchem.com]

- 3. Cxd-101 | C24H29N5O | CID 16225380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A phase 1 study to assess the safety, tolerability, and pharmacokinetics of CXD101 in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CXD101 and nivolumab in patients with metastatic microsatellite-stable colorectal cancer (CAROSELL): a multicentre, open-label, single-arm, phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ingenox.com [ingenox.com]

- 7. ashpublications.org [ashpublications.org]

- 8. d-nb.info [d-nb.info]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

Methodological & Application

Hdac-IN-44: In Vitro Assay Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the in vitro evaluation of Hdac-IN-44, a histone deacetylase (HDAC) inhibitor. The protocols outlined below are designed to guide researchers in assessing the biochemical potency, cellular activity, and mechanism of action of this compound.

Introduction to this compound

Histone deacetylase (HDAC) inhibitors are a class of compounds that interfere with the function of HDAC enzymes, leading to an increase in the acetylation of histones and other non-histone proteins. This can result in the modulation of gene expression, induction of cell cycle arrest, and apoptosis in cancer cells. This compound, also referred to as OSU-HDAC-44, is a pan-HDAC inhibitor that has demonstrated broad antitumor activities in preclinical studies, including in non-small cell lung cancer models.[1] Its mechanism of action involves the induction of apoptosis, disruption of cell division (cytokinesis), and alteration of gene expression through histone acetylation.[1]

Data Presentation: Comparative Inhibitory Activity

While specific IC50 values for this compound against all individual HDAC isoforms were not publicly available at the time of this writing, the following table presents representative IC50 values for the well-characterized pan-HDAC inhibitor Vorinostat (SAHA) to illustrate a typical data presentation format. Researchers should generate similar tables for this compound based on their experimental findings.

| HDAC Isoform | Vorinostat (SAHA) IC50 (nM) | This compound IC50 (nM) |

| Class I | Data to be determined | |

| HDAC1 | 10 | Data to be determined |

| HDAC2 | 20 | Data to be determined |

| HDAC3 | 15 | Data to be determined |

| HDAC8 | 310 | Data to be determined |

| Class IIa | Data to be determined | |

| HDAC4 | >10,000 | Data to be determined |

| HDAC5 | >10,000 | Data to be determined |

| HDAC7 | >10,000 | Data to be determined |

| HDAC9 | >10,000 | Data to be determined |

| Class IIb | Data to be determined | |

| HDAC6 | 30 | Data to be determined |

| HDAC10 | 130 | Data to be determined |

| Class IV | Data to be determined | |

| HDAC11 | 140 | Data to be determined |

Note: Vorinostat (SAHA) IC50 values are approximate and collated from various sources for illustrative purposes.[2]

Experimental Protocols

Biochemical HDAC Enzymatic Activity Assay (Fluorogenic)

This protocol is designed to determine the direct inhibitory effect of this compound on the enzymatic activity of isolated recombinant HDAC isoforms.

Materials:

-

Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6, etc.)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., Trypsin with 1 µM Trichostatin A)

-

This compound stock solution (in DMSO)

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer. It is recommended to perform a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).

-

Add 25 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of the 96-well plate.

-

Add 50 µL of diluted recombinant HDAC enzyme to each well.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 25 µL of the fluorogenic HDAC substrate to each well.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction by adding 50 µL of developer solution to each well. The developer solution will cleave the deacetylated substrate, releasing a fluorescent signal.

-

Incubate at 37°C for an additional 15 minutes.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Histone Acetylation Assay (Western Blot)

This protocol assesses the ability of this compound to induce histone hyperacetylation in a cellular context, confirming target engagement.

Materials:

-

Cancer cell line of interest (e.g., A549, HCT116)

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total-Histone H3, anti-GAPDH

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Protein electrophoresis and Western blot equipment

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 5 µM) for a specified time (e.g., 24 hours).

-

Harvest the cells and lyse them using lysis buffer.

-

Determine the protein concentration of each lysate.

-

Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the relative increase in acetylated histones compared to the total histone and loading controls.

Cell Viability and Cytotoxicity Assay

This protocol measures the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

-

96-well clear or opaque microplates (depending on the assay)

-

Luminometer or spectrophotometer

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 72 hours.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the luminescence or absorbance using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Visualizations

Caption: Experimental workflow for the in vitro evaluation of this compound.

Caption: Simplified signaling pathway of HDAC inhibition by this compound.

References

Hdac-IN-44: Application Notes and Protocols for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hdac-IN-44, also known as OSU-HDAC-44, is a potent, cell-permeable, pan-histone deacetylase (HDAC) inhibitor. It acts by suppressing the activity of class I (HDAC1 and HDAC8), class II (HDAC4 and HDAC6), and class IV (HDAC11) HDACs, leading to the hyperacetylation of histone and non-histone proteins.[1] This epigenetic modulation results in the altered expression of genes that regulate key cellular processes, making this compound a valuable tool for studying the role of HDACs in cell biology and a potential therapeutic agent in oncology.

These application notes provide detailed protocols for utilizing this compound in various cell culture experiments, including the assessment of its effects on cell viability, the cell cycle, apoptosis, and histone acetylation.

Mechanism of Action

This compound is a phenylbutyrate hydroxamate-based compound that inhibits HDAC enzymes.[1] HDACs are responsible for removing acetyl groups from lysine residues on histones and other proteins. By inhibiting HDACs, this compound promotes the accumulation of acetylated proteins, which in turn alters chromatin structure and gene expression.[1] This can lead to the activation of tumor suppressor genes and the repression of oncogenes, ultimately inducing cell cycle arrest, apoptosis, and inhibiting tumor growth.[2]

Data Presentation

In Vitro Activity of this compound

| Parameter | Cell Line(s) | Concentration Range | Observed Effect | Reference |

| Cell Viability | A549, H1299, CL1-1 (NSCLC) | 0.5 - 10 µM | Dose-dependent decrease in cell viability after 48 hours. | [2] |

| IMR90 (Normal Lung Fibroblast) | 0.5 - 10 µM | Less sensitive to the cytotoxic effects compared to cancer cell lines. | [2] | |

| HDAC Inhibition | - | 1 µM | >90% suppression of Class I (HDAC1, HDAC8), Class II (HDAC4, HDAC6), and Class IV (HDAC11) HDACs. | [1] |

| Apoptosis Induction | A549, H1299 | 2.5 µM | Induction of the intrinsic apoptotic pathway. | [2] |

| Cell Cycle Arrest | A549, H1299 | 2.5 µM | Accumulation of cells in the G2/M phase and a sub-G1 fraction, indicative of apoptosis. | [2] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of adherent cell lines.

Materials:

-

This compound (OSU-HDAC-44)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.1 to 20 µM.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 48 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the control.

Cell Cycle Analysis by Propidium Iodide Staining

This protocol describes how to analyze the effect of this compound on the cell cycle distribution using propidium iodide (PI) staining and flow cytometry.[2][3][4][5]

Materials:

-

This compound

-

Complete cell culture medium

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

6-well plates

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the desired concentration of this compound (e.g., 2.5 µM) or vehicle control for 24-48 hours.[2]

-

Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

-

Wash the cells once with ice-cold PBS.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells at 500 x g for 5 minutes and wash twice with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer, acquiring data from at least 10,000 events per sample.

-

Use appropriate software to analyze the cell cycle distribution (Sub-G1, G0/G1, S, and G2/M phases).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol details a method to quantify apoptosis induced by this compound using Annexin V-FITC and PI staining.

Materials:

-

This compound

-

Complete cell culture medium

-

Annexin V-FITC Apoptosis Detection Kit

-

6-well plates

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound (e.g., 2.5 µM) or vehicle control for the desired time (e.g., 48 hours).

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour of staining.

-

Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.

Western Blot for Histone Acetylation

This protocol outlines the procedure to detect changes in histone H3 and H4 acetylation levels following treatment with this compound.[6][7][8]

Materials:

-

This compound

-

Complete cell culture medium

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels (e.g., 15%)

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-Histone H3, anti-Histone H4)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound at the desired concentration and time.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for acetylated histones and total histones as loading controls.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the acetylated histone levels to the total histone levels.

Visualizations

Caption: Mechanism of action of this compound.

Caption: General experimental workflow for this compound studies.

Caption: Signaling pathways affected by this compound.

References

- 1. HDAC Inhibitor XXIV, OSU-HDAC-44 [merckmillipore.com]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 5. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 6. Purification of H3 and H4 Histone Proteins and the Quantification of Acetylated Histone Marks in Cells and Brain Tissue [jove.com]

- 7. Histone Immunoblotting Protocol | Rockland [rockland.com]

- 8. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In vivo Studies with Hdac-IN-44

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hdac-IN-44 is a potent inhibitor of histone deacetylases (HDACs), a class of enzymes that play a critical role in the epigenetic regulation of gene expression. By removing acetyl groups from histones and other non-histone proteins, HDACs are involved in chromatin remodeling and the regulation of various cellular processes, including cell cycle progression, differentiation, and apoptosis.[1][2][3] Inhibition of HDACs has emerged as a promising therapeutic strategy for the treatment of cancer and other diseases.[4][5] this compound has an IC50 of 61.2 nM and has demonstrated strong anti-cancer effects in vitro across various cell lines. While specific in vivo dosage information for this compound is not yet publicly available, this document provides a comprehensive guide for researchers to design and conduct in vivo studies, drawing upon available data for other HDAC inhibitors.

Data Presentation

In vivo Dosages of Various HDAC Inhibitors in Animal Models

The following table summarizes the in vivo dosages of several HDAC inhibitors that have been used in preclinical studies. This information can serve as a starting point for determining an appropriate dose range for this compound. It is crucial to perform dose-escalation studies to determine the maximum tolerated dose (MTD) and optimal biological dose for this compound in the specific animal model and disease context.

| HDAC Inhibitor | Animal Model | Dose | Route of Administration | Reference |

| Mercaptoacetamide-based HDACIs | Athymic mice | 0.5 - 400 mg/kg | Intraperitoneal (i.p.) | [6] |

| RGFP966 (HDAC3 inhibitor) | Mice | 10 and 25 mg/kg | Not specified | [7] |

| Givinostat | Mice | 10 mg/kg | Intraperitoneal (i.p.) | [8] |

| LAQ824 | Mice | 5 mg/kg | Not specified | [9] |

| Panobinostat | Not specified | 20 mg/dose (human equivalent) | Oral | [8] |

| Belinostat | Not specified | 1000 mg/m² (human equivalent) | Intravenous (i.v.) | [8] |

| Romidepsin | Not specified | 14 mg/m² (human equivalent) | Intravenous (i.v.) | [8] |

Experimental Protocols

General Protocol for In vivo Studies with this compound

This protocol provides a general framework for conducting in vivo studies with this compound. It should be adapted based on the specific research question, animal model, and institutional guidelines.

1. Formulation of this compound for In vivo Administration

The choice of formulation will depend on the desired route of administration and the physicochemical properties of this compound. Several oral formulation methods can be considered:

-

Suspension in Carboxymethyl cellulose (CMC): Suspend this compound in a suitable concentration of CMC in sterile water. For example, a 0.5% CMC solution is commonly used.

-

Solution in PEG400: Dissolve this compound in polyethylene glycol 400 (PEG400).

-

Combination with Tween 80 and CMC: Dissolve this compound in a solution containing 0.25% Tween 80 and 0.5% CMC.

-